BenchChemオンラインストアへようこそ!

1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride

Enantioselective pharmacology Antibacterial quinolones Chiral piperazine SAR

1-[(3R)-3-Methylpiperazin-1-yl]ethanone dihydrochloride (CAS 2287248-36-4) is a chiral piperazine derivative featuring a defined (R)-configuration at the 3-position of the piperazine ring, an N-acetyl substituent, and a dihydrochloride salt form that confers high aqueous solubility. With a molecular formula of C₇H₁₆Cl₂N₂O and a molecular weight of 215.12 g/mol, this compound serves as a stereochemically pure intermediate in medicinal chemistry for constructing receptor-targeted molecules, CNS agents, and enzyme inhibitors where precise chiral control is mandatory.

Molecular Formula C7H16Cl2N2O
Molecular Weight 215.12
CAS No. 2287248-36-4
Cat. No. B2689457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride
CAS2287248-36-4
Molecular FormulaC7H16Cl2N2O
Molecular Weight215.12
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)C.Cl.Cl
InChIInChI=1S/C7H14N2O.2ClH/c1-6-5-9(7(2)10)4-3-8-6;;/h6,8H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1
InChIKeyCZGUPVQDHANBSC-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3R)-3-Methylpiperazin-1-yl]ethanone Dihydrochloride (CAS 2287248-36-4): A Chiral Piperazine Building Block for Enantioselective Synthesis


1-[(3R)-3-Methylpiperazin-1-yl]ethanone dihydrochloride (CAS 2287248-36-4) is a chiral piperazine derivative featuring a defined (R)-configuration at the 3-position of the piperazine ring, an N-acetyl substituent, and a dihydrochloride salt form that confers high aqueous solubility . With a molecular formula of C₇H₁₆Cl₂N₂O and a molecular weight of 215.12 g/mol, this compound serves as a stereochemically pure intermediate in medicinal chemistry for constructing receptor-targeted molecules, CNS agents, and enzyme inhibitors where precise chiral control is mandatory [1]. Unlike its racemic, enantiomeric (S)-form, or free-base analogs, this specific salt and stereochemistry combination offers distinct physicochemical and stereochemical properties that directly impact downstream synthetic efficiency and biological specificity.

Why 1-[(3R)-3-Methylpiperazin-1-yl]ethanone Dihydrochloride Cannot Be Replaced by In-Class Analogs Without Risk


Compounds within the 1-(3-methylpiperazin-1-yl)ethanone family differ critically in three dimensions—stereochemistry (R vs. S vs. racemic), salt stoichiometry (free base vs. monohydrochloride vs. dihydrochloride), and enantiomeric purity—each of which directly affects reaction outcomes, solubility, and biological target engagement [1]. Published data on related 7-(3-methylpiperazin-1-yl)quinolone antibacterials demonstrates that R and S enantiomers can exhibit up to 64-fold differences in antibacterial activity in over 50% of tested strains, underscoring that enantiomeric substitution is not pharmaceutically neutral [2]. Similarly, substituting the dihydrochloride salt for the free base alters aqueous solubility by orders of magnitude—piperazine dihydrochloride salts typically exhibit water solubility >400 g/L versus poorly soluble free bases . These quantitative differences make generic substitution a high-risk decision for procurement in stereospecific synthetic routes.

Quantitative Differentiation Evidence: 1-[(3R)-3-Methylpiperazin-1-yl]ethanone Dihydrochloride vs. In-Class Analogs


Enantiomer-Dependent Biological Activity: (R)- vs. (S)-3-Methylpiperazine Derivatives Show Up to 64-Fold Potency Differences

In a systematic study of 7-(3-methylpiperazin-1-yl)quinolone derivatives, the (R) and (S) enantiomers exhibited 2- to 64-fold differences in antibacterial activity in approximately 52% of the 14 bacterial strains tested [1]. Although no global difference was observed across all strains, this finding demonstrates that the stereochemical identity of the 3-methylpiperazine moiety is pharmacologically consequential in a substantial fraction of biological contexts. The (R)-configuration delivered by the target compound is therefore not interchangeable with the (S)-enantiomer (e.g., CAS 612493-89-7 free base or CAS 1176419-88-7 hydrochloride) or the racemate (CAS 314729-14-1) when stereochemical fidelity is required for target engagement.

Enantioselective pharmacology Antibacterial quinolones Chiral piperazine SAR

Aqueous Solubility Advantage of the Dihydrochloride Salt Form vs. Free Base Analogs

Piperazine dihydrochloride salts exhibit markedly higher aqueous solubility compared to their free-base counterparts. As a class-level reference, unsubstituted piperazine dihydrochloride demonstrates a water solubility of 410 g/L at 20°C , whereas piperazine free base is only sparingly soluble in water. The target compound, as a dihydrochloride salt with two molar equivalents of HCl, is expected to share this solubility advantage over the corresponding free base (R)-1-(3-methylpiperazin-1-yl)ethanone (CAS 849149-47-9, MW 142.20) and the monohydrochloride form (CAS 2028279-42-5, MW 178.66) . This enhanced solubility is critical for reactions conducted in aqueous or protic media, facilitating homogeneous reaction conditions and improving handling in automated synthesis platforms.

Salt-form solubility Piperazine dihydrochloride Aqueous formulation compatibility

Vendor-Specified Purity and Enantiomeric Integrity: Target Compound vs. Racemic and (S)-Enantiomer Alternatives

The target compound is supplied by Enamine (catalog EN300-6743930) at a guaranteed purity of 95.0% [1]. The racemic analog 1-(3-methylpiperazin-1-yl)ethanone (CAS 314729-14-1, Fluorochem F088230) is also specified at 95% purity but lacks enantiomeric definition, meaning the racemate contains a 1:1 mixture of (R)- and (S)-enantiomers . The (S)-enantiomer hydrochloride (CAS 1176419-88-7) is available at 97% purity . However, the critical differentiator is not chemical purity alone, but rather the combination of chemical purity with defined (R)-stereochemistry: the target compound eliminates the 50% inactive or counterproductive (S)-isomer present in the racemate, effectively doubling the molar yield of the desired enantiomer in subsequent reactions. This translates to a theoretical 2-fold improvement in synthetic efficiency when stereochemistry is critical.

Chemical purity specification Enantiomeric purity Procurement quality control

Salt Stoichiometry and Molecular Weight: Dihydrochloride vs. Monohydrochloride Implications for Reaction Scale-Up

The target compound (MW 215.12 g/mol, C₇H₁₆Cl₂N₂O) contains two equivalents of HCl, whereas the monohydrochloride analog (MW 178.66 g/mol, C₇H₁₅ClN₂O) contains one equivalent, and the free base (MW 142.20 g/mol, C₇H₁₄N₂O) contains none . This difference in salt stoichiometry has direct quantitative consequences: when scaling reactions by molar equivalents, 1.21 g of the dihydrochloride is required to deliver the same molar amount of the (R)-3-methylpiperazin-1-yl ethanone moiety as 1.00 g of the monohydrochloride, and 1.51 g versus 1.00 g of the free base [1]. Furthermore, the additional HCl equivalent in the dihydrochloride form provides endogenous acid that can catalyze acid-sensitive reactions or serve as a proton source in subsequent transformations, potentially eliminating the need for external acid addition in certain synthetic sequences.

Salt stoichiometry Molecular weight correction Scale-up reproducibility

Optimal Application Scenarios for 1-[(3R)-3-Methylpiperazin-1-yl]ethanone Dihydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of CNS-Targeted Quinolone and Related Antibacterial Agents

When synthesizing quinolone antibacterials with a 7-(3-methylpiperazin-1-yl) substituent, enantiomeric configuration directly determines antibacterial potency—with up to 64-fold differences between (R)- and (S)-forms in >50% of bacterial strains [1]. Using 1-[(3R)-3-methylpiperazin-1-yl]ethanone dihydrochloride as the chiral building block ensures that the final drug candidate carries the (R)-configuration from the outset, avoiding the need for late-stage chiral separation and maximizing the probability of achieving potent antibacterial activity. This is particularly critical for lead optimization programs where SAR data must be attributed unambiguously to a single enantiomer.

Aqueous-Phase Medicinal Chemistry and Automated High-Throughput Synthesis Platforms

The dihydrochloride salt form confers aqueous solubility comparable to reference piperazine dihydrochloride standards (410 g/L at 20°C) [1], enabling homogeneous reaction conditions in water or aqueous/organic mixtures without co-solvents or surfactants. This property is essential for automated liquid-handling platforms in high-throughput parallel synthesis, where insoluble free bases cause clogging, inaccurate dispensing, and failed reactions. The target compound's solubility profile directly reduces instrument downtime and improves well-to-well reproducibility in library synthesis.

Stoichiometrically Precise Scale-Up from Discovery to Pilot Production

The defined dihydrochloride stoichiometry (2 HCl equivalents, MW 215.12 g/mol) provides unambiguous molar correction factors for scale-up: 1.21× relative to the monohydrochloride and 1.51× relative to the free base [1]. This prevents the systematic dosing errors that commonly occur when salt forms are inadvertently switched between discovery and process development. For CROs and CDMOs transferring synthetic routes from medicinal chemistry to kilogram scale, using the same dihydrochloride salt throughout eliminates a known source of batch-to-batch variability.

Kinase Inhibitor and CNS Receptor Ligand Development Requiring Defined (R)-Stereochemistry

Piperazine-containing kinase inhibitors (e.g., H-7 analogs) and CNS receptor ligands often exhibit stereospecific target binding, where the (R)-configuration of the 3-methylpiperazine moiety can be critical for selectivity and potency [1]. The target compound provides a direct, (R)-enantiopure N-acetyl-3-methylpiperazine scaffold for elaboration into diverse chemotypes, eliminating the 50% inactive (S)-isomer present in racemic building blocks. This effectively doubles the molar yield of active enantiomer per gram of starting material purchased, reducing procurement costs for enantioselective programs.

Quote Request

Request a Quote for 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.